molecular formula C3H5NO B3343090 Isoxazoline CAS No. 504-73-4

Isoxazoline

Cat. No.: B3343090
CAS No.: 504-73-4
M. Wt: 71.08 g/mol
InChI Key: WEQPBCSPRXFQQS-UHFFFAOYSA-N
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Description

Isoxazolines are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom adjacent to each other in the ring. These compounds are structural isomers of oxazolines and exist in three different isomers depending on the location of the double bond. Isoxazolines are known for their relatively weak nitrogen-oxygen bond, making them prone to ring-opening and rearrangement reactions . They are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Isoxazolines can be synthesized through several methods, including:

Chemical Reactions Analysis

Isoxazolines undergo various chemical reactions, including:

    Oxidation: Isoxazolines can be oxidized to form isoxazoles.

    Reduction: Isoxazolines can be reduced to form isoxazolidines.

    Substitution: Isoxazolines can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Scientific Research Applications

Isoxazolines have a wide range of scientific research applications, including:

    Pharmaceuticals: Isoxazolines are used in the development of various drugs, including antifungal, antibacterial, and anticancer agents.

    Agriculture: Isoxazolines are used as insecticides and herbicides.

    Materials Science: Isoxazolines are used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

Isoxazolines exert their effects by selectively inhibiting gamma-aminobutyric acid (GABA)- and glutamate-gated chloride channels. This inhibition leads to hyper-excitation and death of the target organism, such as fleas and ticks. The selective inhibition of these channels in insects and arachnids, combined with the lower sensitivity of mammalian GABA channels to isoxazolines, results in low toxicity to mammals .

Comparison with Similar Compounds

Isoxazolines are similar to other five-membered heterocyclic compounds, such as oxazolines and isoxazoles. they have unique properties that set them apart:

    Oxazolines: These compounds have a nitrogen and oxygen atom in the ring but differ in the position of the double bond.

    Isoxazoles: Isoxazoles have a similar structure to isoxazolines but with a different arrangement of the nitrogen and oxygen atoms.

Isoxazolines’ unique ability to undergo ring-opening and rearrangement reactions, combined with their selective inhibition of specific ion channels, makes them valuable in various applications.

Properties

IUPAC Name

4,5-dihydro-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-4-5-3-1/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQPBCSPRXFQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486713
Record name Isoxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-73-4
Record name Isoxazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOXAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBB8G944P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazoline
Reactant of Route 2
Isoxazoline
Reactant of Route 3
Isoxazoline

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